molecular formula C19H22N6O2S B3904490 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide CAS No. 303102-86-5

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B3904490
CAS No.: 303102-86-5
M. Wt: 398.5 g/mol
InChI Key: SEANTDVEOMNOJU-UDWIEESQSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-4-25-18(14-7-9-16(27-3)10-8-14)22-23-19(25)28-13-17(26)21-20-12-15-6-5-11-24(15)2/h5-12H,4,13H2,1-3H3,(H,21,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEANTDVEOMNOJU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CN2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-86-5
Record name 2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multi-step reactions. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N’-(1-methyl-1H-pyrrol-2-yl)methylideneacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N6O2SC_{20}H_{22}N_6O_2S with a molecular weight of approximately 410.5 g/mol. Its structure includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which contribute to its biological properties.

Key Properties:

  • Molecular Weight: 410.5 g/mol
  • LogP: 2.690 (indicating moderate lipophilicity)
  • Water Solubility (LogSw): -2.54 (suggesting low solubility in water)
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Proteus mirabilisActive against several derivatives

These results indicate that the compound exhibits promising antibacterial activity, particularly against multi-drug resistant strains of bacteria like S. aureus and E. coli .

Anticancer Activity

Mercapto-substituted triazoles have been noted for their potential chemopreventive and chemotherapeutic effects on cancer cells. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of the compound on human breast cancer cells (MCF-7), it was found to induce apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

The biological activity of the compound can be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer progression. The triazole moiety is known to inhibit enzymes critical for cell wall synthesis in bacteria and may also interfere with cancer cell proliferation through apoptosis induction.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), pH (~7–9), and solvent selection. Dimethyl sulfoxide (DMSO) is often used to enhance solubility and reactivity during thioether bond formation. Catalysts like acetic acid may accelerate hydrazone coupling. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazide and triazole moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., average mass 471.532 g/mol for analogs). X-ray crystallography resolves stereochemistry and intramolecular hydrogen bonding .

Q. How can reaction yields be improved during the formation of the triazole ring?

Yield optimization involves:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Employing stoichiometric ratios of 1:1.2 for triazole precursors to minimize side products.
  • Selecting polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced Research Questions

Q. What computational strategies predict binding affinities with biological targets?

Molecular docking (e.g., AutoDock Vina) and Density Functional Theory (DFT) simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The triazole ring’s sulfur atom and hydrazide group form hydrogen bonds with active-site residues. SMILES notation (e.g., C22H25N5O5S) aids in generating 3D conformers for virtual screening .

Q. How do structural analogs compare in biological activity?

Compound Key Substituents Biological Activity
Analog A4-FluorophenylEnhanced COX-2 inhibition (IC₅₀ = 2.1 µM)
Analog B3,4-DimethoxyphenylAntimicrobial (MIC = 8 µg/mL vs. S. aureus)
Target Compound4-MethoxyphenylDual activity: Anti-inflammatory and antiproliferative
Comparative assays (e.g., enzyme-linked immunosorbent assays) and QSAR modeling identify substituent effects on activity .

Q. What methodologies resolve contradictions in reported cytotoxicity data?

Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Standardized protocols include:

  • Using identical cell passage numbers.
  • Validating results via apoptosis markers (e.g., Annexin V staining).
  • Cross-referencing with structural analogs to isolate substituent-specific effects .

Q. How does the compound’s stereochemistry influence its pharmacokinetics?

The (E)-configuration of the hydrazone group ensures planar geometry, enhancing membrane permeability. Chiral HPLC separates enantiomers, while pharmacokinetic studies in rodent models assess bioavailability. LogP values (~2.5) predict moderate blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term stability studies?

  • Store the compound in amber vials at -20°C under nitrogen atmosphere.
  • Add antioxidants (e.g., BHT) to prevent oxidation of the sulfur moiety.
  • Monitor degradation via HPLC-UV at 254 nm .

Q. How are false positives addressed in high-throughput screening?

Counter-screening against unrelated targets (e.g., kinase panels) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduce off-target hits. Dose-response curves (IC₅₀) confirm specificity .

Q. What in silico tools validate the compound’s ADMET properties?

SwissADME predicts moderate solubility (LogS = -4.2) and CYP450 inhibition risk. ProTox-II flags potential hepatotoxicity (LD₅₀ = 250 mg/kg). MD simulations assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

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